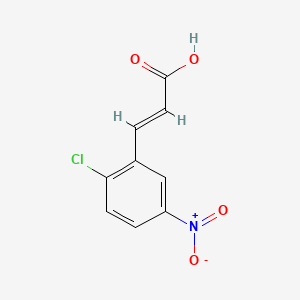

2-Chloro-5-nitrocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLKLSRRSWIGD-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36015-19-7 | |

| Record name | 2-Chloro-5-nitrocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-nitrocinnamic acid CAS 36015-19-7

An In-Depth Technical Guide to 2-Chloro-5-nitrocinnamic acid (CAS 36015-19-7): Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 36015-19-7), a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document delineates its physicochemical properties, provides a detailed spectroscopic profile for its characterization, and outlines a robust, field-proven synthetic workflow. Furthermore, it explores the compound's chemical reactivity and discusses its potential applications as a versatile building block for novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable chemical intermediate.

Introduction: A Versatile Synthetic Intermediate

This compound is an organic compound built upon a cinnamic acid framework.[1] Its structure is distinguished by two key substituents on the phenyl ring: a chlorine atom at the 2-position and a nitro group at the 5-position.[1] The cinnamic acid backbone provides a reactive acrylic acid moiety and an alkene double bond, most commonly in the more stable (E)- or trans-configuration.[2]

The strategic placement of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the molecule's electronic properties and reactivity.[1] These features, combined with the three distinct functional groups (carboxylic acid, alkene, and nitro group), make this compound a highly versatile precursor for a wide array of more complex molecules. While its direct biological applications are not extensively documented, the broader class of cinnamic acid derivatives is renowned for a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, suggesting significant potential for its derivatives in drug discovery.[3][4]

Physicochemical Properties & Characterization

Accurate characterization is the cornerstone of any chemical research. This compound typically presents as a light beige or yellow crystalline powder and is soluble in many organic solvents.[1][5]

Core Properties

| Property | Value | Source |

| CAS Number | 36015-19-7 | [2] |

| Molecular Formula | C₉H₆ClNO₄ | [1][2] |

| Molecular Weight | 227.60 g/mol | [2][5] |

| Appearance | Light beige crystalline powder | [5] |

| Melting Point | 220-222 °C (decomposes) | [5] |

| IUPAC Name | (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid | [2] |

Chemical Structure

The structure of this compound is fundamental to its reactivity.

Caption: Two-step synthetic workflow for this compound.

Causality in Experimental Design

-

Step 1: Nitration of 2-Chlorobenzaldehyde: The starting material, 2-chlorobenzaldehyde, is nitrated using a standard mixed acid (HNO₃/H₂SO₄) protocol. The key challenge in this step is controlling regioselectivity. The chloro- group is an ortho-, para- director, while the aldehyde group is a meta- director. The reaction yields a mixture of isomers, primarily the desired 2-chloro-5-nitrobenzaldehyde and the undesired 2-chloro-3-nitrobenzaldehyde. [6] * Expert Insight: Maintaining a low reaction temperature (e.g., below 0 °C) is critical. [6]This minimizes the rate of side reactions, such as the oxidation of the aldehyde group to a carboxylic acid, and improves the regioselectivity, favoring the formation of the 5-nitro isomer. [6]* Step 2: Knoevenagel-Doebner Condensation: The purified 2-chloro-5-nitrobenzaldehyde is then condensed with malonic acid. This reaction is typically catalyzed by a weak base like pyridine, often with a small amount of a stronger base co-catalyst like piperidine. The reaction proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde carbonyl. The resulting intermediate undergoes dehydration and subsequent decarboxylation upon heating to yield the target cinnamic acid derivative. [7]

Detailed Experimental Protocol

Caution: This protocol involves strong acids and corrosive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to below 0 °C in an ice-salt bath.

-

Slowly add 28.1 g (0.2 mol) of 2-chlorobenzaldehyde to the cold sulfuric acid over 30 minutes, ensuring the temperature remains below 5 °C.

-

Prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cold.

-

Add the nitrating mixture dropwise to the benzaldehyde solution over 1-2 hours, maintaining the reaction temperature below 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Filter the precipitated crude solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purify the crude product by recrystallization from dilute ethanol to separate the desired 2-chloro-5-nitro isomer from other byproducts. [6] Step 2: Synthesis of this compound

-

In a round-bottom flask, combine 18.5 g (0.1 mol) of purified 2-chloro-5-nitrobenzaldehyde, 12.5 g (0.12 mol) of malonic acid, and 50 mL of pyridine.

-

Add 1 mL of piperidine as a catalyst and heat the mixture under reflux at 90-100 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into a mixture of 100 mL of concentrated hydrochloric acid and 200 g of ice.

-

A yellow solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

-

Filter the solid, wash extensively with cold water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.

-

Dry the final product under vacuum. Validate the structure and purity using the spectroscopic methods outlined in Section 2.3.

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in its potential for derivatization. Its three functional groups serve as handles for a multitude of chemical transformations, making it a valuable scaffold in synthetic chemistry.

Caption: Key synthetic transformations of this compound.

-

Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse functionalities and conjugation to other molecules.

-

Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative) using reagents like SnCl₂/HCl or catalytic hydrogenation. This introduces a nucleophilic and basic site, opening pathways to a vast range of further reactions, including diazotization and amide bond formation.

-

Alkene Double Bond: The double bond can be hydrogenated to yield the corresponding saturated dihydrocinnamic acid derivative, altering the molecule's geometry and flexibility. It can also undergo epoxidation or dihydroxylation to introduce new stereocenters and functional groups.

Applications and Future Research Directions

While this compound is primarily a synthetic intermediate, its derivatives hold considerable promise.

-

Pharmaceutical Research: The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry. [3]By derivatizing this molecule, researchers can generate libraries of novel compounds for screening. Based on the known activities of related compounds, promising areas of investigation include:

-

Antibacterial Agents: Derivatives of the closely related 2-chloro-5-nitrobenzoic acid have shown potent and selective antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). [8][9]Similar potential exists for amides and esters of the title compound.

-

Antifungal Agents: Esters of 2-nitrocinnamic acid have demonstrated significant antifungal activity against various Candida species. [10]This provides a strong rationale for exploring the antifungal properties of this compound esters.

-

Anticancer Agents: Numerous substituted cinnamic acid derivatives have been reported to possess anticancer properties, making this a viable avenue for exploration. [3][4]

-

-

Materials Science: The rigid, conjugated structure of the molecule makes it a candidate for creating novel organic materials. Its derivatives could be explored as precursors for dyes, pigments, or as monomers for specialty polymers with unique optical or electronic properties. [1][11]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

-

GHS Hazard Classification: According to aggregated data from ECHA notifications, the compound is classified as:

-

H302: Harmful if swallowed. [2][5] * H400: Very toxic to aquatic life. [2]* Recommended Precautions:

-

Always handle in a chemical fume hood.

-

Wear standard PPE: safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin or eyes.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is more than a mere catalog chemical; it is a potent and versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and multiple reactive sites provide chemists with a valuable tool for constructing complex molecular architectures. The demonstrated biological activities of closely related compounds strongly suggest that the derivatives of this compound are a rich and underexplored territory for the discovery of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and developmental programs.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Guedes, J. F., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals.

- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

- ResearchGate. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.

- de Souza, C. T., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5339.

- Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID.

- PubMed. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.

- da Silva, A. C. S., et al. (2023). Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species. Molecules, 28(7), 3196.

Sources

- 1. CAS 36015-19-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species | Semantic Scholar [semanticscholar.org]

- 11. nbinno.com [nbinno.com]

2-Chloro-5-nitrocinnamic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-5-nitrocinnamic acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which features a cinnamic acid backbone functionalized with both a chloro and a nitro group, imparts a unique electronic and steric profile, making it a compound of significant interest.[1] The presence of these electron-withdrawing groups not only influences the molecule's intrinsic reactivity but also opens avenues for its derivatives to be explored in pharmaceutical and materials science research.[1] This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, and an exploration of its potential applications, particularly in the realm of drug development.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule begins with its fundamental physical and spectroscopic properties. These characteristics are indispensable for identity confirmation, purity assessment, and predicting its behavior in various chemical environments.

Section 1.1: Chemical Identity and Structure

The molecule's core is a trans-cinnamic acid scaffold. At position 2 of the phenyl ring, a chlorine atom is substituted, and at position 5, a nitro group is present. This specific arrangement dictates its chemical behavior.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (2E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid[2] |

| CAS Number | 36015-19-7[1][2] |

| Molecular Formula | C₉H₆ClNO₄[1][2] |

| Molecular Weight | 227.60 g/mol [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])/C=C/C(=O)O)Cl[4] |

| InChIKey | IHTLKLSRRSWIGD-DAFODLJHSA-N[2] |

Section 1.2: Physical Properties

The compound is typically a solid at room temperature, with its appearance ranging from white to light beige or yellow crystalline powder.[3] Its physical state and solubility are critical for selecting appropriate solvents for reactions, purification, and biological assays.

Table 2: Physical Property Summary

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to Yellow to Green powder/crystal | |

| Melting Point | 220-221 °C (decomposes) | |

| Boiling Point | 401.7 ± 35.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents |[1] |

Section 1.3: Spectroscopic Profile: An Interpretive Guide

Spectroscopic analysis provides a definitive fingerprint of the molecule. As a Senior Application Scientist, it is crucial not just to acquire data but to interpret it in the context of the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The vinylic protons on the acrylic acid chain will appear as two distinct doublets, with a large coupling constant (~16 Hz) characteristic of a trans configuration. The aromatic region will display complex splitting patterns due to the three adjacent protons being influenced by both the chloro and nitro substituents. The carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm), which can be confirmed by a D₂O exchange experiment.

-

¹³C NMR Spectroscopy : The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The carbons of the double bond will appear in the vinylic region (~120-145 ppm). The six aromatic carbons will have their chemical shifts significantly influenced by the electron-withdrawing effects of the Cl and NO₂ groups, leading to a spread of signals in the aromatic region.

-

FT-IR Spectroscopy : The infrared spectrum provides a clear confirmation of the key functional groups.[5]

-

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[5]

-

The C=C stretching of the alkene will be observed near 1630 cm⁻¹.[5]

-

Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group (N-O) will appear around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

The C-Cl stretch will be found in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry : Electron Impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 227 and an M+2 peak with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and the nitro group (-46 Da).[2]

Part 2: Chemical Reactivity and Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional domains: the carboxylic acid, the alkene bond, and the substituted aromatic ring.

Section 2.1: Reactivity Analysis

The electronic nature of the substituents governs the molecule's reactivity. The potent electron-withdrawing nitro group, combined with the chloro group, deactivates the aromatic ring towards electrophilic substitution. However, these groups also make the molecule a substrate for nucleophilic aromatic substitution under certain conditions. The primary reactive sites are the carboxylic acid and the alkene.

Caption: Key reactive sites of this compound.

-

Carboxylic Acid : This group can readily undergo standard transformations such as esterification (reaction with alcohols) and amide formation (reaction with amines), providing a primary handle for derivatization.

-

Alkene Double Bond : The double bond is susceptible to addition reactions, such as hydrogenation or halogenation. It can also participate in polymerization reactions, particularly photopolymerization, a property common to cinnamate derivatives.[6]

-

Nitro Group : The nitro group is a key functional handle for further modification. It can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C).[7] This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be used in a wide array of subsequent coupling reactions to build molecular complexity.

Section 2.2: Synthetic Strategy: A Plausible Protocol

While multiple synthetic routes exist for cinnamic acids, a common and reliable method is the Knoevenagel or Perkin condensation.[8] This involves the reaction of an aromatic aldehyde with a compound containing an active methylene group. The following protocol describes a plausible synthesis starting from 2-chloro-5-nitrobenzaldehyde and malonic acid.

Experimental Protocol: Synthesis via Knoevenagel Condensation

-

Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) in ethanol as the solvent. Rationale: Pyridine acts as a base to deprotonate malonic acid, forming the nucleophilic enolate, and also catalyzes the subsequent decarboxylation.

-

Reaction : Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup : Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (sufficient to make the solution acidic, pH ~1-2). Rationale: Acidification protonates the carboxylate salt, causing the product to precipitate out of the aqueous solution.

-

Isolation : A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Drug Discovery

Cinnamic acid and its derivatives are well-documented as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] The specific substitutions on this compound make it a particularly interesting starting point for novel therapeutic agents.

Section 3.1: Foundation for Bioactive Molecules

Research into the closely related 2-chloro-5-nitrobenzoic acid has shown that its derivatives can possess significant antibacterial activity.[11][12] For instance, certain derivatives have demonstrated broad inhibitory profiles against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some showing selective efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[11] This provides a strong rationale for investigating derivatives of this compound for similar properties. The extended conjugation from the acrylic acid moiety may enhance membrane permeability or alter interactions with bacterial targets compared to the benzoic acid analog.

Section 3.2: A Versatile Intermediate for Novel Therapeutics

The true value of this compound for drug development professionals lies in its potential as a versatile intermediate. The three distinct reactive handles allow for a systematic and combinatorial approach to creating libraries of novel compounds for screening. A common strategy involves the reduction of the nitro group to an amine, which can then be acylated or used in other coupling reactions to append different pharmacophores.

Caption: Hypothetical pathway for generating bioactive derivatives.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount to ensuring a safe research environment.

Section 4.1: Hazard Identification

This compound is classified with specific hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Summary

| Hazard Class | Code | Statement |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[2][3][13] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation[14] |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation[14] |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400 | Very toxic to aquatic life[2][13] |

Section 4.2: Recommended Handling Procedures

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[15]

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[15]

-

First Aid (In Case of Exposure) :

-

Skin Contact : Immediately wash off with soap and plenty of water and consult a physician.[15]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[15]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

-

Conclusion

This compound is a valuable and multifaceted chemical compound. Its well-defined physicochemical properties and predictable spectroscopic profile make it easy to identify and work with. The molecule's true strength lies in its synthetic versatility, with multiple reactive sites that allow it to serve as a foundational scaffold for creating more complex molecules. For researchers in drug discovery, it represents a promising starting point for the development of new therapeutic agents, particularly in the antibacterial space. Adherence to proper safety protocols is essential when handling this compound to mitigate its potential hazards.

References

- PubChem. This compound | C9H6ClNO4 | CID 688107. [Link]

- Carl Roth. Chemical label this compound. [Link]

- SDS Manager AS. This compound SDS. [Link]

- PubChemLite. This compound (C9H6ClNO4). [Link]

- GlobalChemMall. 2-Nitrocinnamic Acid. [Link]

- MDPI.

- SpectraBase. 2-Chloro-A-methyl-5-nitro-cinnamic acid - Optional[13C NMR] - Chemical Shifts. [Link]

- ResearchGate.

- Organic Syntheses. m-NITROCINNAMIC ACID. [Link]

- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

- PMC - PubMed Central. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

- PubMed. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

- PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]

- PubChem. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. [Link]

- ERIC.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

- MDPI. Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species. [Link]

- Doc Brown's Advanced Organic Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. [Link]

Sources

- 1. CAS 36015-19-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemical-label.com [chemical-label.com]

- 14. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Comprehensive Structure Elucidation of 2-Chloro-5-nitrocinnamic Acid

Preamble: A Strategy of Orthogonal Confirmation

In the realm of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate decades of work and investment. This guide eschews a simple recitation of techniques; instead, it presents a holistic and self-validating workflow for the structure elucidation of 2-chloro-5-nitrocinnamic acid (CAS: 36015-19-7). Our approach is rooted in a core principle: orthogonal confirmation . Every piece of structural data generated by one technique must be validated by evidence from another, independent method. This creates a logical, self-reinforcing system that proceeds from the general to the specific—from molecular formula to the precise three-dimensional arrangement of atoms—culminating in a structure of unassailable certainty.

This document is designed for researchers and scientists who require not just the "what" but the "why" behind the analytical choices that underpin modern structure elucidation. We will demonstrate how a synergistic application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and finally, X-ray crystallography, provides a comprehensive and definitive structural portrait.

Part 1: The Blueprint - Establishing Molecular Formula and Degree of Unsaturation

Before we can assemble a puzzle, we must be certain we have all the pieces. The first step in any structure elucidation is to define the elemental composition and, from it, the Index of Hydrogen Deficiency (IHD), which provides the first clues about rings and double bonds.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

Expertise & Causality: While nominal mass spectrometry provides an integer molecular weight, it is insufficient for formula determination. High-resolution mass spectrometry, often performed on a Time-of-Flight (TOF) or Orbitrap instrument, provides mass accuracy to within a few parts per million (ppm). This precision is critical because it allows us to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For this compound, the presence of chlorine provides an immediate, self-validating isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) creates a characteristic M and M+2 peak pattern that is a definitive signature of a monochlorinated compound.

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion mode Electrospray Ionization (ESI-), which is ideal for deprotonating the carboxylic acid.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.

-

Analysis: Observe the deprotonated molecule [M-H]⁻. The measured mass should be compared to the theoretical mass calculated for the C₉H₅ClNO₄⁻ ion. The isotopic pattern for the M and M+2 peaks must show a ratio of approximately 3:1.

| Ion | Theoretical m/z (³⁵Cl) | Theoretical m/z (³⁷Cl) | Observed m/z | Mass Accuracy (ppm) | Isotopic Ratio |

| [M-H]⁻ | 225.99126 | 227.98831 | 225.9910 | < 5 ppm | ~3:1 |

Data based on publicly available information for validation purposes.[1][2]

Index of Hydrogen Deficiency (IHD)

With the molecular formula C₉H₆ClNO₄ confirmed, we can calculate the IHD to predict the total number of rings and/or π-bonds.

-

Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: IHD = 9 - (6/2) - (1/2) + (1/2) + 1 = 8

An IHD of 8 is a crucial piece of information. We anticipate a benzene ring (IHD=4), a carboxylic acid group (C=O, IHD=1), a carbon-carbon double bond (IHD=1), and a nitro group (NO₂, IHD=1, as one N=O bond and one N-O bond with charge separation effectively count as one pi system for this calculation). This totals 7, with the final degree of unsaturation accounted for by the complex bonding within the nitro group. This hypothesis now requires spectroscopic confirmation.

Part 2: Functional Group Identification via Vibrational Spectroscopy

With the elemental formula established, we use Fourier-Transform Infrared (FTIR) Spectroscopy to identify the key functional groups predicted by the IHD.

Expertise & Causality: FTIR spectroscopy probes the vibrational modes of chemical bonds. Specific bonds absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying functional groups. The "diagnostic region" (>1500 cm⁻¹) is particularly useful for identifying the carbonyl (C=O) of the carboxylic acid, the O-H stretch, the C=C bonds of the alkene and aromatic ring, and the strong asymmetric and symmetric stretches of the nitro (NO₂) group.

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Confirmation |

| 3200-2500 (broad) | O-H stretch | Carboxylic Acid | Expected |

| ~1700-1680 | C=O stretch | Conjugated Carboxylic Acid | Expected |

| ~1630 | C=C stretch | Alkene | Expected |

| ~1600, 1475 | C=C stretch | Aromatic Ring | Expected |

| ~1520 | N-O asymmetric stretch | Nitro Group | Expected |

| ~1350 | N-O symmetric stretch | Nitro Group | Expected |

| ~800-600 | C-Cl stretch | Aryl Halide | Expected |

Data is representative and based on typical values for these functional groups.[1][3]

Caption: Integration of NMR techniques to determine molecular connectivity.

Part 4: The Gold Standard - Unambiguous 3D Structure via X-Ray Crystallography

While the collective spectroscopic data points overwhelmingly to a single structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof.

-

Crystal Growth: Grow suitable single crystals of the compound. A common method is slow evaporation of a saturated solution (e.g., in ethanol or ethyl acetate).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to generate a final model of atomic positions, bond lengths, and bond angles.

While specific crystallographic data for this exact molecule is not readily available in public databases, studies on numerous cinnamic acid derivatives have successfully employed this technique, confirming its feasibility and utility as the final step in a rigorous elucidation process. [6][7]

Conclusion: A Unified Structural Hypothesis

The structure elucidation of this compound, when approached with a strategy of orthogonal confirmation, becomes a self-validating cascade of logic. HRMS and elemental analysis establish the molecular formula, C₉H₆ClNO₄. FTIR confirms the presence of the expected functional groups: a carboxylic acid, an alkene, an aromatic ring, and a nitro group. Finally, a comprehensive suite of 1D and 2D NMR experiments pieces together the atomic connectivity, revealing the 2,5-substitution pattern on the phenyl ring and the trans stereochemistry of the cinnamic acid backbone. Each step confirms the hypotheses of the last, with X-ray crystallography standing as the ultimate arbiter for final, unambiguous proof. This multi-technique, synergistic approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any further research or development.

References

- PubChem. This compound. [Online] National Center for Biotechnology Information.

- Allu, M., et al. (2011). A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 2), 125–133.

- International Union of Crystallography. A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors.

- Zhang, M., et al. (2016). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. Scientific Reports, 6, 37814.

- Intertek. Molecular Structure Characterisation and Structural Elucidation.

- Taylor & Francis Online. Structure elucidation – Knowledge and References.

- Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Online] MIT OpenCourseWare.

- PubChemLite. This compound (C9H6ClNO4).

- Professor Dave Explains. (2015). Structure Elucidation. [Online] YouTube.

- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.

- Wikipedia. X-ray crystallography.

Sources

- 1. This compound | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method [pubmed.ncbi.nlm.nih.gov]

- 6. A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

A Spectroscopic Guide to 2-Chloro-5-nitrocinnamic Acid: Structure Elucidation for Researchers and Drug Development Professionals

Introduction

2-Chloro-5-nitrocinnamic acid, a derivative of cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a halogenated and nitrated aromatic ring coupled with an acrylic acid moiety, suggests a range of potential biological activities and synthetic applications. Accurate and comprehensive structural characterization is the bedrock of any scientific investigation, ensuring the purity, identity, and stability of the molecule. This technical guide provides an in-depth exploration of the spectroscopic data of this compound, offering researchers and drug development professionals a practical framework for its identification and characterization. We will delve into the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, demonstrating how these techniques collectively provide an unambiguous structural portrait of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, multiplicity (splitting pattern), and integration of the signals reveal the connectivity of the molecule.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆. The predictions are based on the analysis of related cinnamic acid derivatives and established substituent effects on chemical shifts.[2][3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~8.3 | d | 1H | H-6 |

| ~8.2 | dd | 1H | H-4 |

| ~7.8 | d | 1H | H-3 |

| ~7.7 | d | 1H | Ar-CH= |

| ~6.7 | d | 1H | =CH-COOH |

br s : broad singlet, d : doublet, dd : doublet of doublets

Interpretation of the ¹H NMR Spectrum

The downfield signal around 12.5 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding.[4] The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene ring. The proton at position 6 (H-6), being ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet. The proton at position 4 (H-4) would appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 3 (H-3), adjacent to the chlorine atom, will appear as a doublet. The two vinylic protons of the cinnamic acid backbone will appear as doublets with a large coupling constant (typically >15 Hz), indicative of a trans configuration. The proton attached to the carbon adjacent to the aromatic ring (Ar-CH=) will be further downfield than the proton adjacent to the carboxyl group (=CH-COOH).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, such as a Bruker AC-300.[5]

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans is optimized to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" and providing insights into the electronic environment of each carbon.

Predicted ¹³C NMR Spectral Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound, based on data from related compounds and known substituent effects.[6][7][8]

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~148 | C-NO₂ |

| ~142 | Ar-CH= |

| ~138 | C-Cl |

| ~133 | C-4 |

| ~129 | C-6 |

| ~125 | C-3 |

| ~124 | =CH-COOH |

| ~122 | C-1 |

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, around 167 ppm.[9] The carbon atom attached to the nitro group (C-NO₂) is also significantly deshielded. The aromatic carbons will appear in the range of 122-148 ppm, with their specific shifts influenced by the attached substituents. The two vinylic carbons will have distinct chemical shifts, with the carbon attached to the aromatic ring (Ar-CH=) appearing at a lower field than the one adjacent to the carboxyl group (=CH-COOH).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer.

-

Data Acquisition: A larger number of scans is necessary to obtain a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Predicted IR Spectral Data

The following table lists the predicted characteristic IR absorption bands for this compound.[10][11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid (dimer) |

| ~1630 | C=C stretch (alkene) | Alkene |

| ~1520 | N-O asymmetric stretch | Nitro group |

| ~1350 | N-O symmetric stretch | Nitro group |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

| ~740 | C-Cl stretch | Chloro group |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[12] The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions corresponding to the asymmetric and symmetric N-O stretching vibrations at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[10] The C=C stretching of the alkene will be observed around 1630 cm⁻¹, and a characteristic out-of-plane =C-H bending vibration around 980 cm⁻¹ will confirm the trans stereochemistry of the double bond. The C-Cl stretching vibration is expected in the fingerprint region, around 740 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond).

-

Instrumentation: The measurement is performed using an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

The following table summarizes the predicted key mass spectral data for this compound.[5][13]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 227 | Moderate | [M]⁺ (³⁵Cl isotope) |

| 229 | Low | [M]⁺ (³⁷Cl isotope) |

| 182 | High | [M - COOH]⁺ |

| 154 | High | [M - COOH - CO]⁺ |

| 111 | Moderate | [C₆H₃Cl]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 227, corresponding to the molecule containing the ³⁵Cl isotope.[5] A smaller peak at m/z 229, with an intensity of about one-third of the m/z 227 peak, will be observed due to the natural abundance of the ³⁷Cl isotope; this isotopic pattern is a clear indicator of the presence of one chlorine atom.[14] The fragmentation pattern is likely to involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 182. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 154. A peak at m/z 111 could correspond to the chlorophenyl fragment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like methanol or ethyl acetate.

-

Instrumentation: The analysis is performed on a GC-MS system.

-

Chromatographic Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent on a capillary column.

-

Ionization and Mass Analysis: The separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are then separated based on their m/z ratio by the mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

Predicted UV-Vis Spectral Data

The predicted UV-Vis absorption maximum for this compound in a solvent like methanol is presented below.[15][16][17]

| Solvent | λ_max (nm) |

| Methanol | ~280-320 |

Interpretation of the UV-Vis Spectrum

Cinnamic acid and its derivatives are known to exhibit strong UV absorption due to the extended conjugation between the aromatic ring and the acrylic acid moiety. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted cinnamic acid. The λ_max is anticipated to be in the range of 280-320 nm, corresponding to π → π* electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol, in a quartz cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

Integrated Spectroscopic Analysis: A Holistic Approach to Structure Confirmation

While each spectroscopic technique provides valuable pieces of the structural puzzle, their combined interpretation offers the most robust and definitive structure elucidation. The following diagram illustrates how the data from each technique synergistically confirms the structure of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, provides a powerful and self-validating system for its structural confirmation. This guide has outlined the expected spectral features, their interpretation, and the underlying experimental protocols. For researchers and professionals in drug development, a thorough understanding of these spectroscopic techniques is paramount for ensuring the quality and integrity of their chemical entities, thereby forming a solid foundation for further biological and pharmacological investigations.

References

- Chemistry LibreTexts. (2023, August 29).

- Gurka, D. F., & Farnham, I. M. (1987). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons.

- David, F., Tienpont, B., Sandra, P., Chainet, F., Thomas, M., & Lemaire, E. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies.

- University of Colorado Boulder. (n.d.). Nitro Groups. Department of Chemistry.

- Wang, Y., et al. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. Molecules, 26(3), 673.

- Holdsworth, D. K. (1991). Mass spectra of organic compounds containing bromine and chlorine.

- Wouters, J., et al. (2009). Effects of Aromatic Substitution on the Photodimerization Kinetics of β- trans Cinnamic Acid Derivatives Studied with 13 C Solid-State NMR. Crystal Growth & Design, 9(4), 1832-1838.

- Glaze, W. H., et al. (1979).

- University of Colorado Boulder. (n.d.). IR: nitro groups. Department of Chemistry.

- PubChem. (n.d.). This compound.

- The Royal Society of Chemistry. (2014). Supplementary Information. Photochemical & Photobiological Sciences.

- UW-Madison Libraries. (n.d.).

- Universidad de Zaragoza. (n.d.).

- Bioregistry. (n.d.).

- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.

- Hasan, A. M. A., et al. (2019). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...

- Clark Physical Sciences Library. (n.d.).

- ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid.

- Organic Chemistry D

- ResearchGate. (n.d.). 13 C NMR spectrum of compound 5.

- University of California, Los Angeles. (n.d.).

- Danylec, B., & Iskander, M. N. (1983). 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives.

- ChemicalBook. (n.d.). 2-Chloro-5-nitrobenzoic acid(2516-96-3) 13C NMR spectrum.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).

- Benchchem. (2025). Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.

- Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- ResearchGate. (n.d.).

- Oregon State University. (2022, March 9). 13 C NMR Chemical Shifts.

- University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry.

- ChemicalBook. (n.d.). This compound(36015-19-7) 1H NMR spectrum.

- Guidechem. (n.d.). This compound 36015-19-7 wiki.

- Budzikiewicz, H., et al. (1979). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 14(3), 130-134.

- CymitQuimica. (n.d.). CAS 36015-19-7: this compound.

- Sparkman, O. D. (2007).

- Abu-Eittah, R. H., et al. (2012). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Journal of the Serbian Chemical Society, 77(11), 1541-1555.

- ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds.

- Aksenov, A. A., & Laskin, J. (2013). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Methods in molecular biology (Clifton, N.J.), 1055, 133–151.

- ECHEMI. (n.d.). 36015-19-7, this compound Formula.

- Tugizimana, F., et al. (2018). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Phytochemistry Letters, 23, 129-136.

- ChemicalBook. (n.d.). 2-Nitrocinnamic acid(612-41-9) 1H NMR spectrum.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 36015-19-7.

- PubChemLite. (n.d.). This compound (C9H6ClNO4).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ChemicalBook. (n.d.). This compound CAS#: 36015-19-7.

- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.

Sources

- 1. CAS 36015-19-7: this compound | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. 2-Nitrocinnamic acid(612-41-9) 1H NMR spectrum [chemicalbook.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. This compound | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

Introduction: The Imperative for Structural Verification

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-5-nitrocinnamic acid

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the structural elucidation of complex organic molecules.

This compound is an organic compound featuring a substituted aromatic ring linked to an acrylic acid moiety.[1][2][3] Its structure incorporates several key functional groups: a carboxylic acid, an alkene (vinylic group), and a benzene ring substituted with a chloro group and a strongly electron-withdrawing nitro group.[2] These features make it a valuable intermediate in organic synthesis and a subject of interest in materials science and pharmaceutical research.

Given the potential for isomeric variations and the critical role of precise molecular architecture in determining chemical and biological activity, unambiguous structural verification is paramount. ¹³C NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule.[4][5] Each unique carbon atom in the structure produces a distinct signal in the spectrum, providing definitive evidence of the molecular framework and the chemical environment of each carbon.

Foundational Principles: Decoding the ¹³C NMR Spectrum

¹³C NMR spectroscopy operates on the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of approximately 1.1%, possesses a nuclear spin (I = 1/2) that makes it NMR-active.[4][5] The position of a signal in the spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus.

For this compound, the chemical shifts are primarily influenced by:

-

Hybridization: The sp² hybridized carbons of the aromatic ring and the alkene double bond resonate at lower fields (higher ppm values) compared to sp³ carbons.

-

Electron-Withdrawing Groups: The nitro (–NO₂) and chloro (–Cl) substituents, along with the carboxylic acid (–COOH) group, are electronegative. They withdraw electron density from the carbon skeleton, deshielding the nearby carbon nuclei and shifting their signals downfield.[6][7] The nitro group, in particular, is a powerful electron-withdrawing group through both inductive and resonance effects, significantly impacting the chemical shifts of the aromatic carbons.

-

Conjugation: The π-electron systems of the benzene ring, the alkene, and the carbonyl group are conjugated. This extended conjugation influences the electron distribution across the molecule and affects the chemical shifts of the involved carbons.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to ensure reproducibility and accuracy.

Sample Preparation

-

Quantification: For a standard ¹³C NMR experiment on a high-field spectrometer (e.g., 400 MHz or higher), weigh approximately 20-50 mg of this compound.[8] The low natural abundance of ¹³C necessitates a higher concentration than what is typically used for ¹H NMR.[9][10]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, ensuring complete dissolution.

-

Homogenization: Transfer the sample and solvent to a clean, dry vial. Gently vortex or sonicate the mixture to ensure the compound is fully dissolved, creating a homogenous solution.[8]

-

Filtration: To prevent distortion of the magnetic field homogeneity, which can lead to broadened spectral lines, filter the solution directly into a 5 mm NMR tube.[9] A Pasteur pipette with a small, tightly packed plug of glass wool is effective for removing any suspended particulate matter.[10]

-

Referencing: Although modern spectrometers can lock onto the deuterium signal of the solvent, adding an internal standard like Tetramethylsilane (TMS) provides a definitive reference point (δ = 0.0 ppm) for the chemical shift scale.

NMR Data Acquisition

The following parameters are recommended for a standard qualitative ¹³C NMR experiment:

-

Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion and sensitivity.[11]

-

Experiment: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems) is typically used. Proton decoupling simplifies the spectrum by collapsing all ¹³C-¹H spin-spin couplings into single lines for each carbon.[4][12]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is used to allow for a shorter relaxation delay.[11]

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

-

Acquisition Time (AQ): 1-2 seconds.[11]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Advanced Technique: DEPT Spectroscopy

To aid in the definitive assignment of signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. A DEPT-90 experiment will only show signals from CH carbons.[13] Quaternary carbons are absent from all DEPT spectra.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts are based on established ranges for functional groups and the known effects of substituents on aromatic and vinylic systems. [6][14][15]

| Carbon Atom | Carbon Type | Predicted δ (ppm) | Rationale |

|---|---|---|---|

| C9 | Carboxylic Acid (C=O) | 165 - 175 | Typical range for a carboxylic acid carbon. [16][17][18][19]Conjugation with the C7=C8 double bond may shift it slightly upfield. |

| C5 | Aromatic (C-NO₂) | 147 - 152 | The carbon directly attached to the strongly electron-withdrawing nitro group is significantly deshielded and shifted far downfield. |

| C7 | Vinylic (β-carbon) | 140 - 146 | This alkene carbon is deshielded due to its attachment to the aromatic ring and its position β to the carbonyl group. |

| C2 | Aromatic (C-Cl) | 133 - 138 | The carbon bearing the chlorine atom is deshielded by the inductive effect of the halogen. |

| C1 | Aromatic (Quaternary) | 132 - 137 | This carbon is deshielded by its attachment to the vinylic group and is influenced by the ortho-chloro and meta-nitro substituents. |

| C4 | Aromatic (CH) | 128 - 133 | This carbon is ortho to the nitro group, leading to significant deshielding. |

| C6 | Aromatic (CH) | 124 - 129 | This carbon is para to the nitro group, causing deshielding, though typically less than the ortho position. |

| C3 | Aromatic (CH) | 120 - 125 | This carbon is meta to the nitro group and ortho to the chloro group. The effects are less pronounced than at the ortho/para positions relative to the nitro group. |

| C8 | Vinylic (α-carbon) | 118 - 124 | This alkene carbon is α to the carbonyl group, which typically causes a shielding effect (upfield shift) compared to the β-carbon. |

Note: These are predicted ranges. Actual values may vary based on solvent and concentration.

Confirmation with DEPT

-

DEPT-90 Spectrum: This will show positive signals for the five CH carbons: C3, C4, C6, C7, and C8.

-

DEPT-135 Spectrum: This will show positive signals for the same five CH carbons. There are no CH₂ or CH₃ groups in the molecule, so no negative signals will be observed.

-

Broadband Decoupled vs. DEPT: By comparing the full ¹³C spectrum with the DEPT-135 spectrum, the signals for the four quaternary carbons (C1, C2, C5, and C9) can be identified as they will be present in the former but absent in the latter.

Conclusion

¹³C NMR spectroscopy, when coupled with a rigorous experimental protocol and advanced techniques like DEPT, provides an unequivocal method for the structural characterization of this compound. By systematically analyzing the number of signals, their chemical shifts, and the number of attached protons, a complete and confident assignment of the carbon skeleton can be achieved. This guide outlines a field-proven, self-validating workflow that ensures the generation of high-quality, reliable data essential for research and development in the chemical and pharmaceutical sciences.

References

- StackExchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

- StackExchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

- Martin, R. B. (1979). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Physical Chemistry.

- University of Alberta. (n.d.).

- PubChem. (n.d.). This compound.

- Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure.

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- University College London. (n.d.). Sample Preparation.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

- PubChemLite. (n.d.). This compound (C9H6ClNO4). [Link]

- Iowa State University. (n.d.). NMR Sample Preparation.

- ResearchGate. (2025).

- Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Chloro-A-methyl-5-nitro-cinnamic acid. [Link]

- Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.

- University of Calicut. (n.d.). 13C NMR spectroscopy.

- ResearchGate. (n.d.). 13 C NMR spectrum of compound 5. [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. [Link]

- Chegg. (2018). Solved Please analyze the 13C NMR spectra for (E)-Cinnamic. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.

- ResearchGate. (2025). A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]

- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]

- ResearchGate. (n.d.). A 13C NMR study of the structure of four cinnamic acids and their methyl esters. [Link]

- Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]

- ResearchGate. (2025). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR)

- National Institutes of Health. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]

- MDPI. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]

- ResearchGate. (2025). (PDF)

- ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

- University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

- OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

Sources

- 1. This compound | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 36015-19-7: this compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. pubs.aip.org [pubs.aip.org]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

Introduction: Characterizing 2-Chloro-5-nitrocinnamic Acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-nitrocinnamic Acid

This guide provides a comprehensive technical examination of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind analytical choices, ensuring a robust and reproducible methodology.

This compound (C₉H₆ClNO₄) is an organic compound featuring a cinnamic acid backbone substituted with both a chlorine atom and a nitro group.[1] Its molecular weight is approximately 227.60 g/mol .[2][3][4] The presence of the electronegative chlorine atom and the potent electron-withdrawing nitro group significantly influences the molecule's chemical properties, including its acidity and reactivity.[1] These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research.[1]

Accurate structural confirmation and quantification of this molecule are paramount for its application in drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide details the principles and a practical workflow for the analysis of this compound using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).

The Analytical Cornerstone: ESI-MS/MS

The selection of an appropriate analytical technique is the foundation of reliable characterization. For a polar, acidic molecule like this compound, ESI is the ionization method of choice.

2.1. Ionization: Why Electrospray Ionization (ESI)?

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This is ideal for preserving the molecular ion, which is the primary piece of information in the initial MS scan. Given the presence of a carboxylic acid group, this compound is readily ionizable.

-

Negative Ion Mode (-ESI): The carboxylic acid group has a readily abstractable proton. In a solution with a pH above its pKa, the molecule will exist as a carboxylate anion. This makes negative ion mode ESI exceptionally sensitive for this compound, where it will be detected as the deprotonated molecule, [M-H]⁻.[5][6]

-

Positive Ion Mode (+ESI): While less intuitive for an acidic molecule, protonation can still occur, likely on the nitro group or the carbonyl oxygen, to form the protonated molecule, [M+H]⁺. Comparing data from both polarities can provide complementary structural information.

For this analysis, we will focus primarily on the more sensitive negative ion mode, while also considering the fragmentation in positive mode.

2.2. Structural Elucidation: Collision-Induced Dissociation (CID)

To confirm the structure of the analyte, we employ tandem mass spectrometry (MS/MS). The process involves selecting the molecular ion of interest (e.g., the [M-H]⁻ ion), accelerating it, and colliding it with an inert gas like argon or nitrogen.[7][8] This process, known as Collision-Induced Dissociation (CID), imparts internal energy to the ion, causing it to break apart at its weakest chemical bonds.[8] The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's structure.

A Validated Experimental Protocol

This section outlines a robust workflow, from sample preparation to data acquisition, designed to yield high-quality, reproducible results.

3.1. Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of methanol or acetonitrile.

-

Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water as the diluent. This concentration is a suitable starting point for direct infusion or LC-MS analysis.

-

Final Dilution for Injection: Further dilute the working solution to a final concentration of 100 ng/mL using the mobile phase starting conditions (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid) to ensure good peak shape.

3.2. Liquid Chromatography (LC) Parameters

A reversed-phase LC method provides excellent separation for this type of analyte.[9]

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, providing good retention and peak shape. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte and clean the column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Reduces viscosity and can improve peak symmetry. |

| Injection Vol. | 2 µL | A small volume to prevent overloading the column. |

3.3. Mass Spectrometry (MS) Parameters

The following are typical starting parameters for a triple quadrupole or Q-TOF mass spectrometer.

| Parameter | Negative ESI Setting | Positive ESI Setting |

| Capillary Voltage | -3.0 kV | +3.5 kV |